![molecular formula C9H5ClN2O2S2 B1223338 5-[(4-氯苯基)硫代]-1,2,3-噻二唑-4-羧酸 CAS No. 338760-78-4](/img/structure/B1223338.png)

5-[(4-氯苯基)硫代]-1,2,3-噻二唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

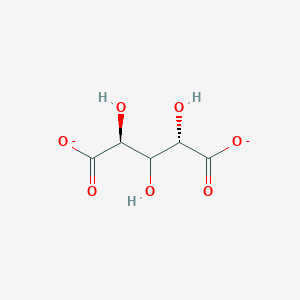

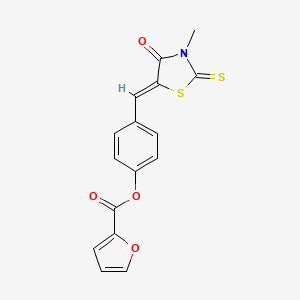

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with the linear formula C9H5ClN2O2S2 . It has a molecular weight of 272.74 . The compound is solid in physical form and has a melting point between 189 - 190 degrees .

Synthesis Analysis

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid derivatives involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is complex and involves several key components . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid are complex and involve several steps . These include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid has a molecular weight of 272.7 g/mol . It has a topological polar surface area of 117 Ų and a complexity of 262 . The compound is solid in physical form and has a melting point between 189 - 190 degrees .科学研究应用

Biochemistry: Inhibitor of Glycolate Oxidase

In biochemistry, this compound has been studied for its role as an inhibitor of human glycolate oxidase (hGOX), a peroxisomal flavoenzyme . The enzyme is involved in the metabolic pathway that generates glyoxylate from glycolate. When mutations disrupt this pathway, it can lead to the accumulation of oxalate and the formation of kidney stones. The crystal structure of hGOX in complex with the compound has been determined, revealing interactions with active-site residues and highlighting the compound’s potential as a therapeutic target for conditions like hyperoxaluria .

Pharmacology: Therapeutic Potential

In pharmacology, the compound’s inhibitory effect on glycolate oxidase suggests potential therapeutic applications. By preventing the formation of harmful oxalate crystals, it could be used to manage genetic diseases such as hyperoxaluria types 1 and 2. The detailed study of its binding to hGOX provides insights into designing more effective inhibitors with potential pharmacological benefits .

Material Science: Ligand for Complex Structures

The compound’s ability to interact with proteins at a molecular level also makes it valuable in material science. It can serve as a ligand for creating complex structures with specific properties, useful in developing new materials with desired characteristics for industrial applications .

Environmental Science: Impact on Oxidoreductase Enzymes

Environmental science research has explored the compound’s impact on oxidoreductase enzymes like glycolate oxidase. Understanding these interactions can inform the development of strategies to mitigate the environmental impact of substances that disrupt biological pathways .

Agriculture: Antiviral Properties

In agriculture, derivatives of the thiadiazole compound have shown antiviral properties. For instance, sulfonamide derivatives with the thiadiazole moiety have exhibited activity against the tobacco mosaic virus, suggesting potential use in protecting crops from viral pathogens .

Medicine: Inhibitor in Disease Models

Medically, the compound’s role as an inhibitor can be applied in disease models to study the effects of glyoxylate accumulation. This can contribute to the development of treatments for kidney-related conditions and other metabolic disorders .

Chemistry: Synthesis of Derivatives

Chemically, the compound serves as a starting point for synthesizing a variety of derivatives. These derivatives can have diverse biological activities and applications, ranging from medicinal chemistry to agricultural chemicals .

Analytical Chemistry: Structural Analysis

Finally, in analytical chemistry, the compound’s crystal structure with glycolate oxidase aids in understanding enzyme-ligand interactions. This knowledge is crucial for the structural analysis of similar compounds and enzymes, facilitating the development of analytical techniques and tools .

安全和危害

The safety information available indicates that 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid may pose certain hazards . The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking, or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .

属性

IUPAC Name |

5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYKFFAREALEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377259 |

Source

|

| Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |

CAS RN |

338760-78-4 |

Source

|

| Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)

![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)

![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)

![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)

![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)

![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)

![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

![3-[(2-Adamantylamino)-oxomethyl]-1-methylsulfonyl-1-pentylurea](/img/structure/B1223280.png)